molecular formula C7H8O2S B081417 4-(Methylsulfinyl)phenol CAS No. 14763-64-5

4-(Methylsulfinyl)phenol

Cat. No.: B081417
CAS No.: 14763-64-5
M. Wt: 156.2 g/mol
InChI Key: ZCQSJUGIZGMDDA-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)phenol is an organic compound with the molecular formula C7H8O2S. It is characterized by a phenol group substituted with a methylsulfinyl group at the para position.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(Methylsulfinyl)phenol are not well-documented in the literature. It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific properties of the phenolic compound and the biomolecule .

Cellular Effects

Phenolic compounds can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Phenolic compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function would typically be obtained through in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on other phenolic compounds have shown that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Phenolic compounds can be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Phenolic compounds can interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Phenolic compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfinyl)phenol can be synthesized through several methods. One common approach involves the oxidation of 4-(methylthio)phenol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 4-(methylthio)phenol in a suitable solvent, such as methanol or water. The reaction mixture is then stirred at room temperature until the oxidation is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed

Comparison with Similar Compounds

4-(Methylsulfinyl)phenol can be compared with other similar compounds, such as:

    4-(Methylthio)phenol: This compound has a methylthio group instead of a methylsulfinyl group. It is less oxidized and has different chemical reactivity.

    4-(Methylsulfonyl)phenol: This compound has a methylsulfonyl group, which is a more oxidized form of the methylsulfinyl group. It exhibits different chemical properties and reactivity.

    Phenol: The parent compound without any substituents. .

Properties

IUPAC Name

4-methylsulfinylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQSJUGIZGMDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901221
Record name NoName_308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14763-64-5
Record name 4-(Methylsulfinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14763-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfinyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulphinyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

H2WO4 (0.029 g, 0.114 mmol) was stirred in H2O (10 ml). 50% NaOH (0.040 ml) was first added (pH>12) and then ACOH (0.040 ml) to reach pH 5. 4-methylsulfanyl-phenol (4 g, 0.029 mol) was added and the reaction mixture was heated to 65° C. 30% H2O2 in H2O (3 ml) was added in portions over 10 minutes. The reaction mixture was allowed to stir at room temperature for 1 h. 50% NaHSO3 was added to quench the reaction. Methylene chloride was added and the compound was washed with brine and purified by chromatography (0→10% EtOH in methylene chloride) to give 1.9 g of 4-methanesulfinyl-phenol (1) (42%) and 1.5 g of 4-methanesulfonyl-phenol (2) (30%).
[Compound]
Name
H2WO4
Quantity
0.029 g
Type
reactant
Reaction Step One
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10 mL
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0.04 mL
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4 g
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Reaction Step Three
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0 (± 1) mol
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Reaction Step Four
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3 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-(Methylsulfinyl)phenol formed in the environment?

A: this compound is often observed as a degradation product of certain organophosphorus pesticides. For instance, it can be generated through the photodegradation of dipropyl 4-(methylthio) phenyl phosphate (propaphos) under xenon lamp irradiation. [] This process involves both oxidation and hydrolysis reactions, leading to the formation of various metabolites, including this compound, in both methanol and water solutions. [] Furthermore, this compound can arise from the microbial metabolism of other organophosphorus pesticides. For example, Klebsiella pneumoniae can reduce the pesticide fensulfothion to 4-methylthiophenol, which can then be further oxidized to this compound. []

Q2: What are the broader implications of this compound formation in the environment?

A: The formation of this compound and similar phenolic compounds through the degradation of organophosphorus pesticides raises concerns about their persistence and potential toxicity in the environment. [] While the provided research focuses on the formation and bacterial metabolism of this compound, further research is crucial to fully understand its environmental fate, degradation pathways, and potential long-term ecological effects. This knowledge is essential for developing effective strategies to mitigate any negative impacts associated with these pesticide degradation products.

Q3: How is this compound relevant to the study of fenamiphos degradation?

A: While not directly observed in the fenamiphos degradation study [], this compound is structurally similar to the identified metabolites of fenamiphos, which include 3-methyl-4-(methylsulfinyl)phenol and 3-methyl-4-(methylsulfonyl)phenol. [] This structural similarity suggests a possible link in their degradation pathways. Understanding the metabolic fate of such compounds, including this compound, is crucial for assessing the environmental impact of pesticides like fenamiphos.

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